3-(3-Hydroxyphenyl)propanoic acid

Vue d'ensemble

Description

Acide m-hydroxyphénylpropionique : est un composé organique de formule moléculaire C9H10O3 acide 3-(3-hydroxyphényl)propionique et est un dérivé de l'acide phénylpropionique. Ce composé se caractérise par la présence d'un groupe hydroxyle attaché à la position méta du cycle benzénique, qui est relié à une fraction acide propionique. Il se présente sous la forme d'un solide cristallin blanc à beige pâle, avec un point de fusion d'environ 111 °C .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles :

Réduction de la m-nitrobenzaldéhyde : Une méthode courante consiste à réduire la m-nitrobenzaldéhyde en m-hydroxybenzaldéhyde, suivie d'une condensation de Perkin ou de Knoevenagel pour former l'acide m-hydroxycinnamique.

Méthodes de production industrielle : Sur le plan industriel, l'acide m-hydroxyphénylpropionique peut être synthétisé par hydrogénation catalytique de l'acide m-hydroxycinnamique dans des conditions contrôlées.

Analyse Des Réactions Chimiques

Meta Cleavage Pathway in Comamonas testosteroni TA441

3HPP is catabolized via the meta pathway in C. testosteroni TA441, involving a gene cluster (mhpABCDEFR) encoding six enzymes :

- mhpA : Flavin-dependent hydroxylase converting 3HPP to 3-(2,3-dihydroxyphenyl)propionate (DHPP).

- mhpB : Extradiol dioxygenase cleaving DHPP into 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioate (HKNDD) .

- mhpC : Hydrolase converting HKNDD to 4-hydroxy-2-ketovalerate and succinic acid .

Key Enzymatic Steps:

| Enzyme | Function | Substrate | Product | Organism |

|---|---|---|---|---|

| mhpA | Hydroxylation | 3HPP | DHPP | C. testosteroni TA441 |

| mhpB | Extradiol ring cleavage | DHPP | HKNDD | C. testosteroni TA441 |

| mhpC | Hydrolysis | HKNDD | 4-Hydroxy-2-ketovalerate + Succinate | C. testosteroni TA441 |

Degradation in Rhodococcus globerulus PWD1

This strain utilizes a gene cluster (hppCBKR) for 3HPP degradation :

- hppB : Extradiol dioxygenase with specificity for DHPP.

- hppC : Hydrolase acting on hydroxymuconic semialdehyde derivatives.

Biotransformation in the Gut

3HPP is a microbial metabolite derived from dietary polyphenols (e.g., caffeic acid, proanthocyanidins) via gut microbiota (Clostridium, Eubacterium) .

| Reaction Type | Substrate | Products | Key Organisms |

|---|---|---|---|

| Ester hydrolysis/β-oxidation | Caffeic acid | 3HPP + Acetate | Eubacterium spp. |

| Decarboxylation | Proanthocyanidins | 3HPP + CO₂ | Clostridium spp. |

Hydroxylation

- mhpA catalyzes the hydroxylation of 3HPP to DHPP, a prerequisite for meta cleavage .

- Substrate specificity studies show >90% activity loss in mhpB-knockout strains, confirming DHPP as the primary intermediate .

Oxidative Decarboxylation

Under acidic conditions, 3HPP undergoes decarboxylation to form 3-(3-hydroxyphenyl)propene, though this reaction is less prevalent biologically.

Synthetic Derivatives

3HPP serves as a precursor for synthesizing bioactive derivatives:

| Derivative | Reaction Type | Application | Reference |

|---|---|---|---|

| 3-(3-Hydroxyphenyl)propionyl-CoA | Thioesterification | Fatty acid metabolism studies | |

| Sulfated 3HPP (via SULT1A3) | Sulfotransferase action | Detoxification pathways |

Comparative Reaction Kinetics

| Parameter | mhpB (C. testosteroni) | hppB (R. globerulus) |

|---|---|---|

| Optimal pH | 7.5–8.0 | 7.0–7.5 |

| Substrate affinity (Km) | 12 µM (DHPP) | 18 µM (DHPP) |

| Inhibitors | Cu²⁺, Zn²⁺ | Hg²⁺, Pb²⁺ |

Environmental and Metabolic Fate

Applications De Recherche Scientifique

Chemistry:

- m-Hydroxyphenylpropionic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology:

- It is a metabolite of caffeic acid and is involved in the microbial degradation of proanthocyanidins in the colon .

Medicine:

- Research has shown its potential antioxidant properties, making it a candidate for therapeutic applications .

Industry:

Mécanisme D'action

The mechanism by which m-hydroxyphenylpropionic acid exerts its effects involves its interaction with various molecular targets and pathways. It acts as a Bronsted acid , capable of donating a proton to acceptor molecules. In biological systems, it is metabolized by gut microbiota to produce phenolic metabolites, which exhibit antioxidant properties .

Comparaison Avec Des Composés Similaires

Composés similaires :

Acide phénylpropionique : Il n'a pas de groupe hydroxyle, ce qui le rend moins réactif dans certaines réactions chimiques.

Acide p-hydroxyphénylpropionique : Il a le groupe hydroxyle en position para, ce qui affecte sa réactivité et son activité biologique.

Acide o-hydroxyphénylpropionique : Il a le groupe hydroxyle en position ortho, ce qui conduit à des effets stériques et électroniques différents.

Unicité :

Activité Biologique

3-(3-Hydroxyphenyl)propanoic acid (3HPP) is a phenolic compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicine and environmental science. This article provides a comprehensive overview of the biological activity of 3HPP, highlighting its metabolic pathways, antioxidant properties, and implications in health and disease.

Chemical Structure and Properties

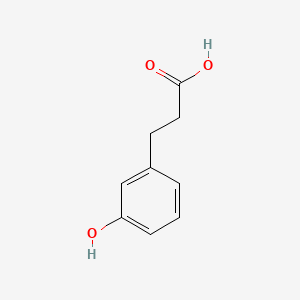

3HPP is a derivative of phenolic acids, characterized by the presence of a hydroxyl group on the aromatic ring. Its chemical structure can be represented as follows:

This compound is primarily derived from dietary sources, particularly from the metabolism of polyphenols found in fruits and vegetables.

Metabolic Pathways

3HPP is produced through the microbial metabolism of caffeic acid and other phenolic compounds in the gut. Notably, it serves as an intermediate in various metabolic pathways:

- Microbial Degradation : Certain gut bacteria, including Escherichia coli and Rhodococcus species, can utilize 3HPP as a carbon source, indicating its role in microbial ecology and potential applications in bioremediation .

- Transport Mechanisms : The mhpT gene encodes a transporter that facilitates the uptake of 3HPP in E. coli, highlighting its significance in bacterial metabolism .

Antioxidant Properties

Research has indicated that 3HPP possesses antioxidant properties, which may contribute to its protective effects against oxidative stress. It is actively absorbed by monocarboxylic acid transporters in intestinal cells, suggesting a mechanism for its bioavailability and potential health benefits .

Effects on Bone Health

Recent studies have demonstrated that 3HPP can stimulate osteoblast differentiation and proliferation. In animal models, administration of 3HPP resulted in enhanced bone formation and suppression of adipogenesis in mesenchymal stem cells . This indicates its potential therapeutic role in managing osteoporosis and other bone-related disorders.

Metabolic Impact

Elevated levels of 3HPP have been associated with metabolic disturbances. For instance, high concentrations can lead to acidosis and other metabolic anomalies due to its role as an acidogen . Understanding these effects is crucial for evaluating the compound's safety profile.

Study on Antioxidant Activity

A study assessed the antioxidant capacity of 3HPP using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that 3HPP exhibited significant antioxidant activity comparable to established antioxidants .

Bone Health Study

In a controlled trial involving C57BL6/J mice, varying doses of 3HPP were administered to evaluate its effects on bone density. The study found that higher doses significantly increased bone mineral density compared to controls, suggesting a dose-dependent relationship .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWAEZJXDYOKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211154 | |

| Record name | Dihydro-3-coumaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-(3-Hydroxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

621-54-5 | |

| Record name | 3-(3′-Hydroxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-3-coumaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 621-54-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 621-54-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydro-3-coumaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(m-hydroxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBENZENEPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ68OF1P7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(3-Hydroxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.